![molecular formula C12H12ClN3S B13522152 3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13522152.png)
3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring attached to a chlorophenyl group, along with a triazole ring containing a thiol group. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable diene and a halogenated alkene under high-pressure conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzene and an appropriate cyclobutyl halide.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, followed by thiolation to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Modified triazole derivatives
Substitution: Various substituted chlorophenyl derivatives
Applications De Recherche Scientifique
3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sibutramine: A compound with a similar cyclobutyl and chlorophenyl structure, used as an appetite suppressant.
Fluoxetine: Contains a chlorophenyl group and is used as an antidepressant.
Phenolphthalein: A compound with a similar aromatic structure, used as a pH indicator.
Uniqueness
3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol is unique due to the presence of the triazole ring and thiol group, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C12H12ClN3S |
|---|---|
Poids moléculaire |
265.76 g/mol |
Nom IUPAC |
5-[3-(4-chlorophenyl)cyclobutyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C12H12ClN3S/c13-10-3-1-7(2-4-10)8-5-9(6-8)11-14-12(17)16-15-11/h1-4,8-9H,5-6H2,(H2,14,15,16,17) |
Clé InChI |
BCBWPCIDSCOABM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1C2=NC(=S)NN2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


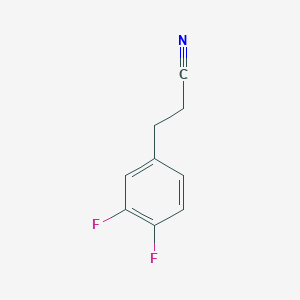
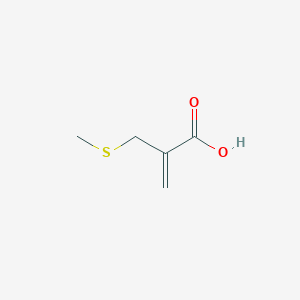

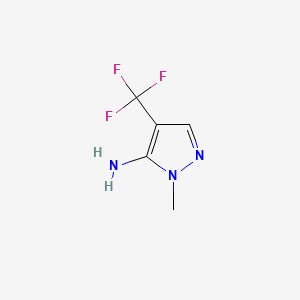
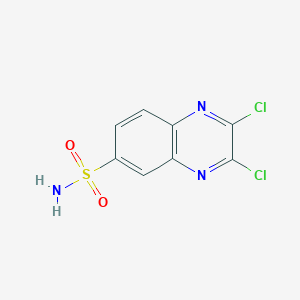

![rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13522118.png)
![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)

![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)
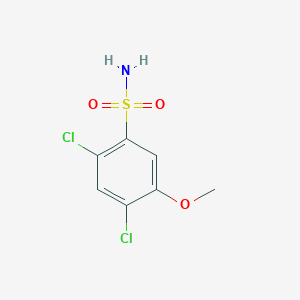
![N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13522145.png)
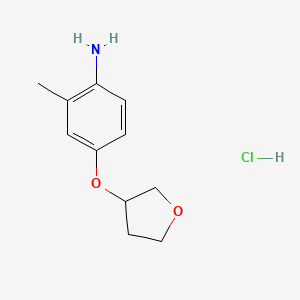
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B13522153.png)
